molecular formula C9H6BrNS B1523490 5-(4-Bromophenyl)-1,3-thiazole CAS No. 859471-62-8

5-(4-Bromophenyl)-1,3-thiazole

Cat. No. B1523490
M. Wt: 240.12 g/mol
InChI Key: GXEKYEQDCVTMRL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound) and what functional groups it contains.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

5-(4-Bromophenyl)-1,3-thiazole and its derivatives have been extensively explored in the field of medicinal chemistry for their potent biological activities. These compounds have been synthesized and characterized to evaluate their potential as pharmacological agents. For instance, a study demonstrated the synthesis of a structurally novel series of selective serotonin-3 receptor antagonists, showcasing the utility of such compounds in neuropharmacology (Rosen et al., 1990). Similarly, palladium-catalyzed direct arylation of thiazoles with aryl bromides has been reported, highlighting the chemical versatility of thiazole derivatives in organic synthesis (Yokooji et al., 2003).

Antitumor Activity

The antitumor properties of benzothiazole derivatives have been extensively studied, with compounds showing potent inhibitory activity against various cancer cell lines. A notable study synthesized a series of 2-(4-aminophenyl)benzothiazoles, demonstrating significant in vitro activity against breast cancer cell lines, underscoring the therapeutic potential of these compounds (Shi et al., 1996).

Antimicrobial and Anticancer Agents

Research has also focused on the development of thiazole derivatives as antimicrobial and anticancer agents. A study on the synthesis, characterization, antimicrobial activity, and genotoxicity assessment of certain heterocyclic compounds containing thiazole rings reported their high activity against Gram-positive and Gram-negative bacteria, along with low genotoxicity, suggesting their potential as antibiotics (Al-Smadi et al., 2019). Another investigation presented the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents, indicating the wide-ranging applicability of these compounds in cancer treatment (Gomha et al., 2017).

Corrosion Inhibition

Furthermore, the applications of thiazole derivatives extend into materials science, particularly in corrosion inhibition. A study detailed the use of a 1,3,4-thiadiazole derivative as a novel corrosion inhibitor for mild steel in acidic environments, demonstrating the compound's high inhibition efficiency and providing insights into its mechanism of action (Attou et al., 2020).

Safety And Hazards

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properties

IUPAC Name

5-(4-bromophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEKYEQDCVTMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693881
Record name 5-(4-Bromophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-1,3-thiazole

CAS RN

859471-62-8
Record name 5-(4-Bromophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-bromophenyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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